molecular formula C20H25FN2O B14223131 4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine CAS No. 754956-26-8

4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine

Cat. No.: B14223131
CAS No.: 754956-26-8
M. Wt: 328.4 g/mol
InChI Key: XJUJSZXMVWAXCP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a piperidinyl propoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Piperidinyl Propoxy Group: The piperidinyl propoxy group is attached through an etherification reaction, where a piperidine derivative reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

754956-26-8

Molecular Formula

C20H25FN2O

Molecular Weight

328.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-6-(3-piperidin-1-ylpropoxy)pyridine

InChI

InChI=1S/C20H25FN2O/c1-16-14-18(17-6-8-19(21)9-7-17)15-20(22-16)24-13-5-12-23-10-3-2-4-11-23/h6-9,14-15H,2-5,10-13H2,1H3

InChI Key

XJUJSZXMVWAXCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OCCCN2CCCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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